molecular formula C31H22F5NO4S B557773 Fmoc-Cys(Bzl)-OPfp CAS No. 86060-95-9

Fmoc-Cys(Bzl)-OPfp

Cat. No.: B557773
CAS No.: 86060-95-9
M. Wt: 599.6 g/mol
InChI Key: PSDSBWKIZVGTFE-QHCPKHFHSA-N
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Description

“Fmoc-Cys(Bzl)-OH” is also known as “N-Fmoc-S-benzyl-L-cysteine”. It has a molecular weight of 433.5 and a molecular formula of C25H23NO4S . It is an Fmoc protected cysteine derivative .


Synthesis Analysis

The synthesis of “Fmoc-Cys(Bzl)-OH” involves protecting group chemistry for the cysteine thiol group . This process has enabled a vast array of peptide and protein chemistry over the last several decades . Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed .


Molecular Structure Analysis

The molecular structure of “Fmoc-Cys(Bzl)-OH” consists of 25 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom . The molecule contains a total of 57 bonds, including 34 non-H bonds, 20 multiple bonds, 9 rotatable bonds, 2 double bonds, and 18 aromatic bonds .


Chemical Reactions Analysis

The chemical reactions involving “Fmoc-Cys(Bzl)-OH” are primarily centered around the protection and deprotection of the cysteine thiol group . These reactions facilitate the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .


Physical and Chemical Properties Analysis

“Fmoc-Cys(Bzl)-OH” has a molecular weight of 433.52 and a molecular formula of C25H23NO4S . It is recommended to be stored at a temperature between 2-8°C .

Mechanism of Action

Target of Action

Fmoc-Cys(Bzl)-OPfp is primarily used in the field of peptide synthesis . Its primary targets are the amino groups in peptide chains, where it acts as a protective group for the cysteine residue during peptide synthesis .

Mode of Action

This compound interacts with its targets by attaching to the amino groups in peptide chains, thereby protecting the cysteine residue during the synthesis process . This protection is crucial as it prevents unwanted side reactions that could disrupt the desired peptide sequence.

Biochemical Pathways

The compound plays a significant role in the biochemical pathway of peptide synthesis. It facilitates the formation of peptide bonds without unwanted side reactions, ensuring the correct sequence of amino acids in the peptide chain .

Pharmacokinetics

Its properties such as stability and reactivity are crucial for its role in peptide synthesis .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with the correct sequence of amino acids. By protecting the cysteine residue, it ensures the integrity of the peptide chain during the synthesis process .

Action Environment

The action of this compound is influenced by various environmental factors such as temperature, pH, and the presence of other reactants. For instance, the reaction is typically allowed to proceed at room temperature for optimal results . The choice of solvent, such as dimethylformamide, can also impact the efficacy of the compound’s action .

Safety and Hazards

“Fmoc-Cys(Bzl)-OH” may be harmful if inhaled, swallowed, or absorbed through the skin . It may cause respiratory tract irritation, skin irritation, and eye irritation . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation when handling this substance .

Future Directions

The future directions of “Fmoc-Cys(Bzl)-OH” are likely to continue to revolve around its role in peptide synthesis . As our understanding and techniques in peptide synthesis continue to evolve, so too will the applications and methods of using “Fmoc-Cys(Bzl)-OH” and similar compounds .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2R)-3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H22F5NO4S/c32-24-25(33)27(35)29(28(36)26(24)34)41-30(38)23(16-42-15-17-8-2-1-3-9-17)37-31(39)40-14-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,37,39)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDSBWKIZVGTFE-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CSC[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H22F5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583796
Record name Pentafluorophenyl S-benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

599.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86060-95-9
Record name Pentafluorophenyl S-benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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